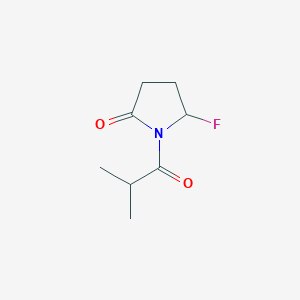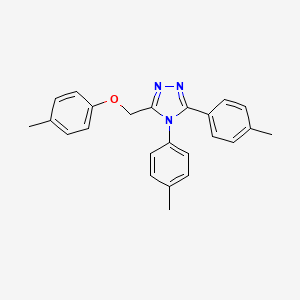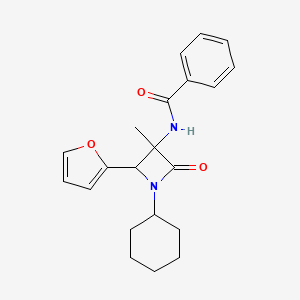
2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole is a compound that belongs to the class of phosphine ligands. These ligands are known for their ability to coordinate with transition metals, making them valuable in various catalytic processes. The compound’s structure consists of a carbazole core substituted with diphenylphosphino groups at the 2 and 7 positions and an ethyl group at the 9 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole typically involves the reaction of 2,7-dibromo-9-ethyl-9H-carbazole with diphenylphosphine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or tetrahydrofuran. The mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole undergoes various types of reactions, primarily due to the presence of the phosphine groups. These reactions include:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Coordination: The phosphine groups can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides.
Coordination: Transition metals like palladium, platinum, or nickel.
Major Products
Oxidation: Phosphine oxides.
Substitution: Phosphine derivatives with different functional groups.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole has several applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.
Biology: The compound’s metal complexes can be explored for their potential biological activities, such as anticancer properties.
Medicine: Research into its metal complexes may lead to the development of new therapeutic agents.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals due to its role in catalysis.
Mecanismo De Acción
The mechanism by which 2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole exerts its effects is primarily through its ability to coordinate with transition metals. The phosphine groups donate electron density to the metal center, stabilizing the metal in various oxidation states and facilitating catalytic cycles. This coordination can activate the metal center for various reactions, such as oxidative addition, reductive elimination, and migratory insertion.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-diphenylphosphinoethyl)phenylphosphine: Another phosphine ligand with similar coordination properties.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A widely used chiral phosphine ligand in asymmetric catalysis.
Uniqueness
2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole is unique due to its carbazole core, which provides additional rigidity and electronic properties compared to other phosphine ligands. This can result in different coordination geometries and catalytic activities, making it a valuable ligand in specific catalytic applications.
Propiedades
Fórmula molecular |
C38H31NP2 |
|---|---|
Peso molecular |
563.6 g/mol |
Nombre IUPAC |
(7-diphenylphosphanyl-9-ethylcarbazol-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H31NP2/c1-2-39-37-27-33(40(29-15-7-3-8-16-29)30-17-9-4-10-18-30)23-25-35(37)36-26-24-34(28-38(36)39)41(31-19-11-5-12-20-31)32-21-13-6-14-22-32/h3-28H,2H2,1H3 |
Clave InChI |
FLVZFZDUNNXKNI-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=CC(=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)


![Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate](/img/structure/B12888399.png)



![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)

![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)
